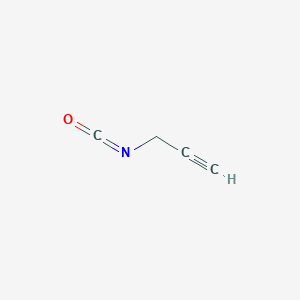
3-Isocyanatoprop-1-in
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanatoprop-1-yne, also known as propargyl isocyanate, is an organic compound with the molecular formula C4H3NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a prop-1-yne backbone.
Wissenschaftliche Forschungsanwendungen
3-Isocyanatoprop-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling of biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
3-Isocyanatoprop-1-yne is classified as a dangerous substance. It has hazard statements H225, H301, H311, H315, H318, H330, H335, indicating that it is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Isocyanatoprop-1-yne . These factors can include temperature, pH, and the presence of other reactive substances. For instance, isocyanates are known to react with water, which could affect their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Isocyanatoprop-1-yne can be synthesized through the reaction of propargylamine with phosgene. The reaction typically involves the following steps:
Formation of Propargylamine: Propargylamine is prepared by the reaction of propargyl chloride with ammonia.
Reaction with Phosgene: Propargylamine is then reacted with phosgene to form 3-Isocyanatoprop-1-yne.
Industrial Production Methods: Industrial production of 3-Isocyanatoprop-1-yne follows similar synthetic routes but on a larger scale. The process involves stringent safety measures and the use of specialized equipment to handle hazardous reagents like phosgene. The product is typically purified through distillation or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanatoprop-1-yne undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.
Substitution Reactions: The alkyne group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Electrophiles: Halogens, acids
Catalysts: Transition metal catalysts for cycloaddition reactions
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols
Heterocyclic Compounds: Formed through cycloaddition reactions.
Vergleich Mit ähnlichen Verbindungen
Propargylamine: Similar backbone but lacks the isocyanate group.
Phenyl isocyanate: Contains an isocyanate group but with a phenyl ring instead of a prop-1-yne backbone.
Ethyl isocyanate: Contains an isocyanate group with an ethyl backbone.
Uniqueness: 3-Isocyanatoprop-1-yne is unique due to the presence of both an isocyanate group and an alkyne group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and bioorthogonal chemistry .
Eigenschaften
IUPAC Name |
3-isocyanatoprop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO/c1-2-3-5-4-6/h1H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPDIBKHYVIKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625173 |
Source


|
| Record name | 3-Isocyanatoprop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56620-43-0 |
Source


|
| Record name | 3-Isocyanatoprop-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)
![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)




![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)






